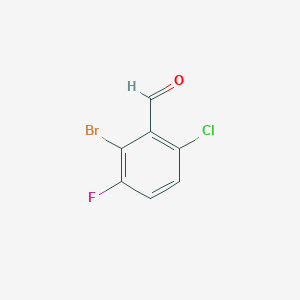

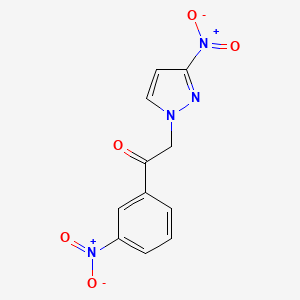

![molecular formula C9H9NO2 B6362850 8-甲基-1H-苯并[d][1,3]噁嗪-2(4H)-酮 CAS No. 157405-32-8](/img/structure/B6362850.png)

8-甲基-1H-苯并[d][1,3]噁嗪-2(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[d][1,3]oxazin-2(4H)-one is a type of organic compound known as a benzoxazine . Benzoxazines are heterocyclic compounds (compounds that contain a ring made up of at least two different elements) with a structure based on a benzene ring fused to an oxazine ring .

Synthesis Analysis

The synthesis of benzoxazines often involves the reaction of phenols, formaldehyde, and primary amines . In the case of 8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one, the specific synthesis process could vary depending on the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoxazines can be analyzed using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry .

Chemical Reactions Analysis

Benzoxazines can undergo a variety of chemical reactions, including polymerization . The specific reactions that 8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one can participate in would depend on its molecular structure and the reaction conditions.

科学研究应用

抗菌应用:

- 苯并[b][1,4]噁嗪-3(4H)-酮衍生物已显示出对革兰氏阳性菌和革兰氏阴性菌具有显着的体外抗菌活性。这些化合物中的氟原子增强了它们的抗菌性能,表明在设计新的抗菌剂方面具有潜力 (Fang 等人,2011).

- 使用点击化学合成的三唑官能化 2H-苯并[b][1,4]噁嗪-3(4H)-酮作为抗菌剂显示出前景,分子对接研究支持它们的活性 (Bollu 等人,2017).

防腐性能:

- 苯并噁嗪衍生物,特别是 2-甲基-4H-苯并[d][1,3]噁嗪-4-酮,已对其在盐酸中对低碳钢的缓蚀性能进行了评估,显示出显着的缓蚀效率 (Kadhim 等人,2017).

化学合成和反应性:

- 在微波辐射下各种取代的 2-甲基-4H-苯并[d][1,3]噁嗪-4-酮的反应性已被研究,导致合成了一系列高产率化合物,表明它们在化学合成中的用途 (Prousis 等人,2013).

在汽油机油中的应用:

- 2‐甲基‐苯并[d][1,3]噁嗪‐4‐酮已被用作苯并噁嗪酮和喹唑啉酮衍生物合成中的关键中间体,显示出作为汽油机油抗氧化剂添加剂的潜力 (Hassan 等人,2011).

在癌症研究中的生物学评估:

- 已探索了取代的 4H-苯并[d][1,3]噁嗪的金(I)催化的合成,这些化合物在乳腺癌细胞系中显示出可变的生物学活性,表明它们作为候选药物的潜力 (Segura-Quezada 等人,2022).

血栓治疗中的双重作用剂:

- 3,4-二氢-2H-苯并[1,4]噁嗪的衍生物已被开发为双重作用剂,以阻断血栓素 A2 受体并激活前列环素受体,显示出作为抗血栓和心血管领域的创新治疗的希望 (Ohno 等人,2006).

未来方向

作用机制

Mode of Action

It has been observed that the compound can undergo catalyst-free annulations under mild conditions . Specifically, the reaction of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides furnished various 1,2-dihydroquinolines in generally high yields . This suggests that the compound may interact with its targets through a similar mechanism.

属性

IUPAC Name |

8-methyl-1,4-dihydro-3,1-benzoxazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6-3-2-4-7-5-12-9(11)10-8(6)7/h2-4H,5H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKHIMGGDGZAME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)COC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

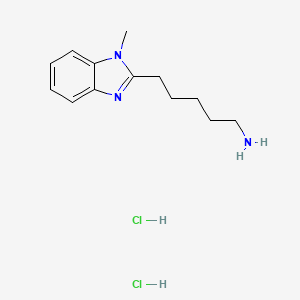

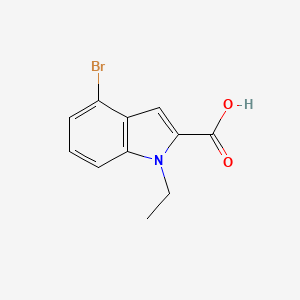

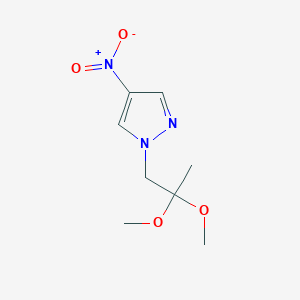

![1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6362787.png)

![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B6362788.png)

![1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine](/img/structure/B6362792.png)

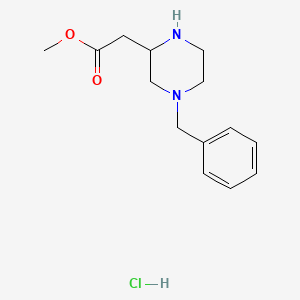

![(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362803.png)

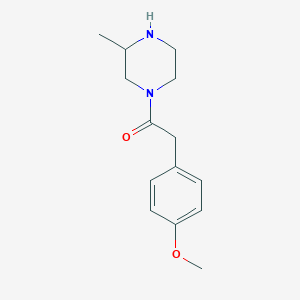

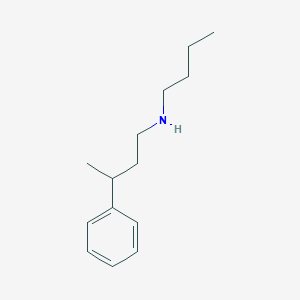

![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6362832.png)

![[1,3]Dioxolo[4,5-b]pyridine-2-thione](/img/structure/B6362849.png)